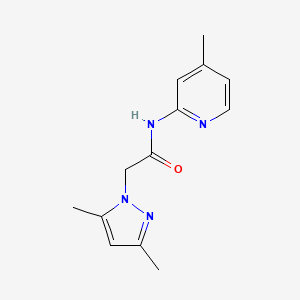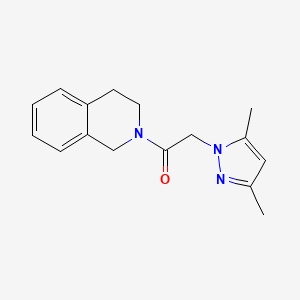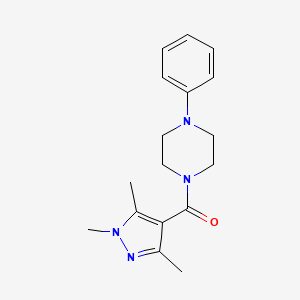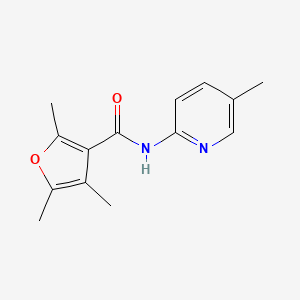
N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide typically involves the condensation of 3-acetamido-4-methoxyaniline with quinoxaline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In cancer therapy, it is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound may also interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects . In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer and antibiotic agent.
Atinoleutin: Known for its antitumor properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: Used as a growth promoter in animal feed.
What sets this compound apart is its unique combination of acetamido and methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11(23)20-15-9-12(7-8-17(15)25-2)21-18(24)16-10-19-13-5-3-4-6-14(13)22-16/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGZXDOBQFMKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methoxyphenyl)benzimidazole](/img/structure/B7522255.png)
![2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7522262.png)

![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-phenylbenzamide](/img/structure/B7522272.png)



![1-[(5-Bromo-2-methoxyphenyl)methyl]benzimidazole](/img/structure/B7522298.png)

![8-[2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7522315.png)
![2-[4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7522322.png)
